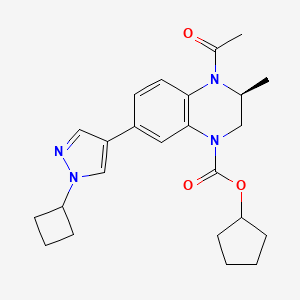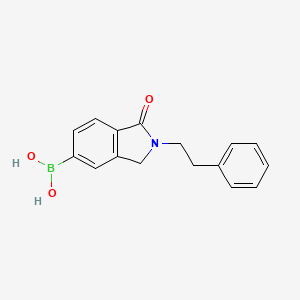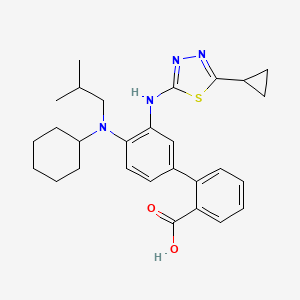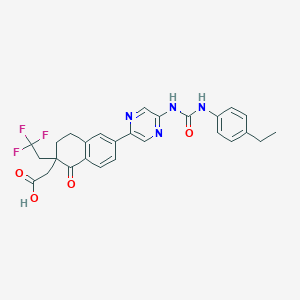
Carbamide derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamide derivative 2 is a compound belonging to the class of carbamides, which are derivatives of carbamic acid These compounds are characterized by the presence of a carbonyl group attached to two organic amine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamide derivative 2 can be synthesized through several methods. One common approach involves the reaction of amines with isocyanates. For example, the reaction of N-deacetyllappaconitine with potassium isocyanate in an acetic acid-water mixture produces carbamide derivatives . Another method involves the use of phenylisocyanate in dimethylformamide at room temperature . Additionally, triphosgene can be used to introduce the carbamide motif on aromatic amines .
Industrial Production Methods
In industrial settings, carbamide derivatives are often produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamide derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert carbamide derivatives into amines or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogens, alkyl halides, and other electrophiles are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.
Scientific Research Applications
Carbamide derivative 2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of carbamide derivative 2 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or interfere with cellular processes, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Carbamide derivative 2 can be compared with other similar compounds, such as:
Urea: A simple carbamide with widespread use in fertilizers and industrial applications.
Thiourea: A sulfur-containing analog of urea with distinct chemical properties.
Hydroxycarbamide: A hydroxylated derivative with applications in medicine.
This compound is unique due to its specific structural features and the range of applications it offers, particularly in medicinal chemistry and industrial processes.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C27H25F3N4O4 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-[6-[5-[(4-ethylphenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C27H25F3N4O4/c1-2-16-3-6-19(7-4-16)33-25(38)34-22-14-31-21(13-32-22)18-5-8-20-17(11-18)9-10-26(24(20)37,12-23(35)36)15-27(28,29)30/h3-8,11,13-14H,2,9-10,12,15H2,1H3,(H,35,36)(H2,32,33,34,38) |
InChI Key |
YPGWBIYAJJSEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3)C(=O)C(CC4)(CC(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


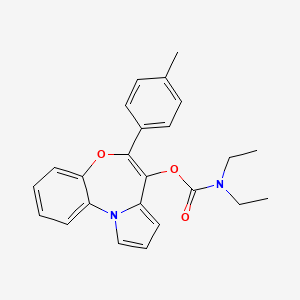
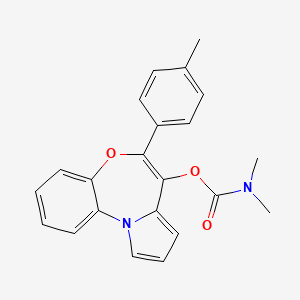

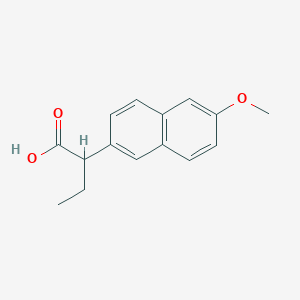
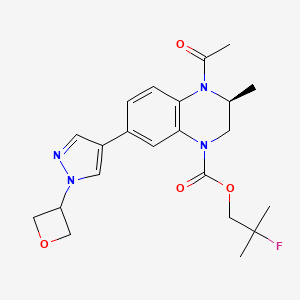
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)

![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
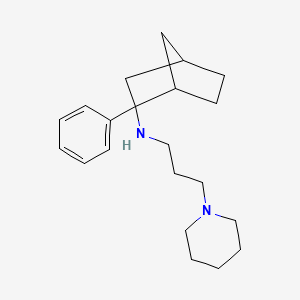
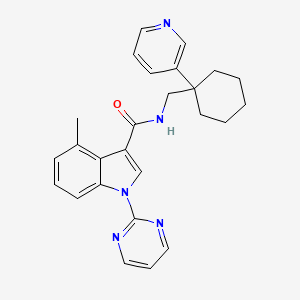
![Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833192.png)
